The Chemical Identity and Synthetic Utility of 4-Methyl-3-nitrobenzoyl Fluoride
The Chemical Identity and Synthetic Utility of 4-Methyl-3-nitrobenzoyl Fluoride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic advantages, self-validating synthesis protocols, and downstream applications.
Executive Summary & Structural Profiling
As drug development increasingly relies on late-stage functionalization and highly chemoselective coupling, acyl fluorides have emerged as superior alternatives to traditional acyl chlorides. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) is an advanced, highly reactive acylating agent characterized by the molecular formula C 8 H 6 FNO 3 and a molecular weight of 183.14 g/mol [1], [2].
The structural topology of this molecule dictates its unique reactivity profile. It features a benzene ring substituted with a carbonyl fluoride at C1, a strongly electron-withdrawing nitro group (-NO 2 ) at C3, and a weakly electron-donating methyl group (-CH 3 ) at C4 [1]. The meta-nitro group drastically increases the electrophilicity of the carbonyl carbon via potent inductive (-I) effects, driving rapid nucleophilic addition-elimination sequences [3].
Quantitative Data: Physicochemical Properties
| Property | Value |
| CAS Number | 80277-50-5 |
| Molecular Formula | C 8 H 6 FNO 3 |
| Molecular Weight | 183.14 g/mol |
| SMILES String | [O-]c1cc(ccc1C)C(=O)F |
| Electrophilic Hub | C1 (Carbonyl Fluoride) |
Mechanistic Advantages of Acyl Fluorides (E-E-A-T Analysis)
Why should a synthetic chemist choose 4-methyl-3-nitrobenzoyl fluoride over its chloride counterpart? The answer lies in the fundamental thermodynamics of the carbon-halogen bond.
Acyl fluorides display an exceptional balance between stability and reactivity [4]. The C-F bond (~116 kcal/mol) is significantly stronger than the C-Cl bond (~81 kcal/mol).
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Causality in Protocol Design: Because the C-F bond is highly resistant to neutral hydrolysis, acyl fluorides can be purified via standard aqueous workup or silica gel chromatography without degrading [5]. Acyl chlorides, conversely, rapidly hydrolyze into carboxylic acids upon atmospheric moisture exposure.
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Chemoselectivity: Despite their hydrolytic stability, acyl fluorides react rapidly and quantitatively with hard nucleophiles (like amines) or under specific activation (base catalysis/transition metal insertion) to form C-C, C-H, C-B, and C-F bonds [4].
Comparative Reactivity Profile
| Parameter | Acyl Fluoride | Acyl Chloride |
| Hydrolytic Stability | High (Stable to neutral water) | Low (Rapidly hydrolyzes) |
| Chromatographic Purification | Yes (Silica gel compatible) | No (Degrades on silica) |
| Reactivity with Amines | Excellent (Mild conditions) | Excellent (Requires rigid base control) |
| Transition-Metal Catalysis | Versatile (C-C, C-F coupling) | Prone to decarbonylation side reactions |
Synthesis Pathways & Self-Validating Protocols
Acyl fluorides are typically synthesized directly from their parent carboxylic acids using fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or via in situ generation using pentafluoropyridine [5], [3].
Synthesis workflow of 4-Methyl-3-nitrobenzoyl fluoride using DAST.
Protocol 1: DAST-Mediated Synthesis of 4-Methyl-3-nitrobenzoyl Fluoride
This protocol is designed as a self-validating system , ensuring that intermediate checkpoints confirm chemical transformations before proceeding to the next step.
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Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 4-methyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise add DAST (1.2 equiv) via a gas-tight syringe.
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Causality: Cooling to 0 °C prevents the exothermic degradation of DAST and controls the initial nucleophilic attack of the carboxylic acid oxygen onto the highly electrophilic sulfur center, minimizing the formation of symmetric anhydrides.
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Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.
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Validation (In-Process Control): Monitor the reaction via 19 F NMR spectroscopy.
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Self-Validating Checkpoint: The appearance of a distinct, highly downfield-shifted singlet (typically between +15 to +30 ppm relative to CFCl 3 for benzoyl fluorides) confirms the successful formation of the acyl C-F bond, creating a feedback loop before proceeding to workup.
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Quenching & Workup: Quench the reaction strictly with cold water.
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Causality: Unlike acyl chlorides, the acyl fluoride will not hydrolyze in cold neutral water, allowing for the safe neutralization of unreacted DAST. Extract with DCM, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purification: Flash column chromatography (Hexanes/Ethyl Acetate) yields the pure 4-methyl-3-nitrobenzoyl fluoride.
Downstream Applications and Chemoselectivity
The synthetic utility of 4-methyl-3-nitrobenzoyl fluoride extends far beyond simple peptide coupling. It acts as a versatile building block in transition-metal-catalyzed reactions and complex esterifications [4]. Furthermore, recent advancements have demonstrated the use of acyl fluorides in phosphine-catalyzed intermolecular carbofluorination of alkynes, where they act simultaneously as acylating and fluorinating reagents [6].
Chemoselective reactivity pathways of 4-Methyl-3-nitrobenzoyl fluoride.
Yield and Condition Comparison for Downstream Transformations
| Transformation | Acyl Fluoride Yield | Acyl Chloride Yield | Primary Advantage |
| Amidation (1° Amines) | 90-99% | 85-95% | No epimerization, base-free option |
| Esterification | 85-96% | 70-85% | Higher chemoselectivity |
| Suzuki Cross-Coupling | 75-90% | <50% (Side reactions) | Resists decarbonylation |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 20257232, 4-Methyl-3-nitro-benzoyl fluoride". URL: [Link]2]
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ResearchGate. "TFPN-Mediated Acyl Fluoride Platform: Efficient Synthesis of Esters, Thioesters, and Macrolactones from Carboxylic Acids with Diverse Nucleophiles". URL: [Link]4]
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Chemical Communications (RSC). "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis". URL: [Link]3]
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Organic Letters (ACS). "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones". URL: [Link]5]
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ChemRxiv. "Phosphine-Catalyzed Intermolecular Acylfluorination of Alkynes via a P(V) Intermediate". URL: [Link]6]
Sources
- 1. appchemical.com [appchemical.com]
- 2. 4-Methyl-3-nitro-benzoyl fluoride | C8H6FNO3 | CID 20257232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
